REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([O:6][CH3:7])=[O:5])#[N:2].[CH2:8]1[CH2:18]CN2C(=NCCC2)[CH2:10][CH2:9]1.BrC(C(Br)C)C>CN(C=O)C>[C:1]([C:3]1([C:4]([O:6][CH3:7])=[O:5])[CH2:10][CH2:9][CH2:8][CH2:18]1)#[N:2]
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Name
|
|
Quantity
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30 mL
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Type
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reactant
|
Smiles
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C(#N)CC(=O)OC
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Name
|
|
Quantity
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112 mL
|
Type
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reactant
|
Smiles
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C1CCC2=NCCCN2CC1
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Name
|
|
Quantity
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26 mL
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Type
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solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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BrC(C)C(C)Br
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Control Type
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UNSPECIFIED
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Setpoint
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-20 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The internal temperature increased to 70° C. during the addition
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Type
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TEMPERATURE
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Details
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to cool to rt
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Type
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CUSTOM
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Details
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before quenching with H2O (800 mL)
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Type
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EXTRACTION
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Details
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The product was extracted with Et2O (3×300 mL)
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Type
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WASH
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Details
|
The ether layer was washed with 1N HCl (400 mL) and H2O (400 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined extracts were dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
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concentrated to a crude oil that
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Type
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DISTILLATION
|
Details
|
was distilled under high vacuum at 80° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1(CCCC1)C(=O)OC
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Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |